5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
5-((4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a fused bicyclic pyridazinone core (cyclopenta[c]pyridazine), a sulfonamide-linked piperazine moiety, and a 3-methylbenzoxazolone group. The pyridazinone scaffold is known for its role in medicinal chemistry, particularly in anticancer and neuropharmacological agents, while the sulfonyl-piperazine linkage may enhance solubility and receptor binding . The benzoxazolone fragment contributes to metabolic stability and has been implicated in kinase and protease inhibition.
Properties
IUPAC Name |
5-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-22-16-12-14(5-6-17(16)28-19(22)25)29(26,27)24-9-7-23(8-10-24)18-11-13-3-2-4-15(13)20-21-18/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKNPNUCMHMFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclopenta[c]pyridazine moiety : This part contributes to the compound's interaction with biological targets.
- Piperazine ring : Known for its role in enhancing solubility and bioavailability.
- Benzo[d]oxazole unit : Associated with various biological activities, including antimicrobial and anti-inflammatory effects.
The molecular formula is with a molecular weight of 396.49 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds featuring the cyclopenta[c]pyridazine scaffold. For instance, derivatives have shown significant inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM in some cases . This suggests that the compound may possess similar or enhanced antimicrobial properties.
Anticancer Potential
Preliminary evaluations indicate that compounds with similar structural motifs have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, derivatives have been shown to interact with key cellular pathways involved in tumor growth, such as inhibiting DNA gyrase and MurD enzymes .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. In vitro studies on structurally related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. One study reported IC50 values for COX-II inhibition in the range of 0.52–22.25 μM, indicating potential for therapeutic use in inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Binding : The piperazine ring may facilitate binding to specific receptors involved in pain and inflammation signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit DNA repair mechanisms, leading to cytotoxic effects.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study synthesized several derivatives based on the cyclopenta[c]pyridazine structure and evaluated their antimicrobial efficacy against standard bacterial strains. The findings indicated that modifications to the piperazine moiety significantly enhanced activity .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain derivatives caused significant cell death at low concentrations, suggesting a promising avenue for cancer treatment .
- Inflammation Models : Animal models treated with related compounds showed reduced markers of inflammation compared to controls, supporting the potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
A comparison with sigma-2 receptor agonists and apoptosis-inducing agents is summarized below:
Key Observations :
- Mechanistic Divergence : Unlike haloperidol, which partially relies on caspases, the target compound’s benzoxazolone group and structural similarity to CB-64D suggest caspase-independent apoptosis, a pathway advantageous in drug-resistant cancers .
- Calcium Signaling : Sigma-2 agonists like CB-64D induce transient Ca²⁺ release from endoplasmic reticulum (ER) stores, followed by sustained release from thapsigargin-insensitive pools . The target compound’s sulfonamide linker may modulate Ca²⁺ dynamics differently, but this remains speculative.
Therapeutic Potential and Limitations
- Drug Resistance : The caspase-independent mechanism aligns with sigma-2 agonists’ efficacy in resistant cell lines (e.g., MCF-7/Adr-) . However, the lack of direct data on the target compound limits conclusive claims.
- Synergistic Effects : CB-184 (a sigma-2 agonist) enhances cytotoxicity of doxorubicin by 3–5-fold in resistant cells . Structural parallels suggest the target compound may exhibit similar synergism, but empirical validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
